Home > Products > Screening Compounds P87191 > 3-(4-chlorophenyl)quinazolin-4(3H)-one
3-(4-chlorophenyl)quinazolin-4(3H)-one - 24122-31-4

3-(4-chlorophenyl)quinazolin-4(3H)-one

Catalog Number: EVT-11077702
CAS Number: 24122-31-4
Molecular Formula: C14H9ClN2O
Molecular Weight: 256.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-chlorophenyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by a heterocyclic structure that includes a quinazoline moiety. This compound has garnered attention due to its potential biological activities, particularly as an anticancer agent and an inhibitor of various tyrosine kinases. The presence of the 4-chlorophenyl substituent enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized through various methods, often involving the reaction of anthranilic acid derivatives with isothiocyanates or other electrophiles. Research has shown that derivatives of quinazolin-4(3H)-one exhibit significant cytotoxicity against different cancer cell lines, indicating their potential therapeutic applications .

Classification

3-(4-chlorophenyl)quinazolin-4(3H)-one is classified as a heterocyclic organic compound. It falls under the category of quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. This classification is significant in medicinal chemistry due to the diverse biological activities associated with quinazoline derivatives.

Synthesis Analysis

Methods

The synthesis of 3-(4-chlorophenyl)quinazolin-4(3H)-one typically involves the following steps:

  1. Refluxing Anthranilic Acid: The process begins with the reflux of substituted anthranilic acid with phenyl or benzyl isothiocyanate in the presence of triethylamine in ethanol. This reaction leads to the formation of 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives.
  2. Alkylation: The resulting thiol compounds are then alkylated using ethyl bromoacetate in the presence of potassium carbonate, yielding quinazolin-4(3H)-one esters.
  3. Hydrazinolysis: Finally, these esters undergo reaction with hydrazine hydrate to produce the desired quinazolin-4(3H)-one derivatives .

Technical Details

The synthetic routes have been optimized to achieve high yields (ranging from 73% to 96%) and involve techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis for improved efficiency and environmental sustainability .

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-chlorophenyl)quinazolin-4(3H)-one can be described as follows:

  • Core Structure: The quinazolinone framework consists of a fused benzene and pyrimidine ring.
  • Substituent: The presence of a 4-chlorophenyl group at the 3-position enhances its lipophilicity and biological activity.

Data

The molecular formula for this compound is C10_{10}H8_{8}ClN3_{3}O, with a molecular weight of approximately 219.64 g/mol. Spectroscopic techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm its structure and purity .

Chemical Reactions Analysis

Reactions

The chemical reactivity of 3-(4-chlorophenyl)quinazolin-4(3H)-one primarily involves:

  • Nucleophilic Substitution: The halogen on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Hydrazine Reactions: The carbonyl group in the quinazolinone structure can react with hydrazines to form hydrazones, potentially leading to more complex derivatives.

Technical Details

Kinetic studies on these reactions have shown that modifications on the aromatic ring significantly influence reactivity and selectivity towards various nucleophiles .

Mechanism of Action

Process

The mechanism of action for compounds like 3-(4-chlorophenyl)quinazolin-4(3H)-one often involves inhibition of specific enzymes:

  1. Tyrosine Kinase Inhibition: This compound has been shown to inhibit several tyrosine kinases including CDK2, HER2, EGFR, and VEGFR2. Such inhibition disrupts critical signaling pathways involved in cell proliferation and survival.
  2. Molecular Docking Studies: In silico studies have indicated that this compound acts as an ATP non-competitive inhibitor against CDK2 and as an ATP competitive inhibitor against EGFR, providing insights into its binding interactions at the molecular level .

Data

Quantitative data from assays indicate that certain derivatives exhibit IC50 values in the nanomolar range against targeted kinases, highlighting their potency as potential therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of its carbonyl group.

Relevant analytical data include melting points ranging from 119 °C to higher depending on specific substitutions made on the quinazolinone core .

Applications

Scientific Uses

The primary applications of 3-(4-chlorophenyl)quinazolin-4(3H)-one include:

  1. Anticancer Research: Due to its ability to inhibit tyrosine kinases, it is being explored for development as an anticancer drug.
  2. Drug Design: It serves as a scaffold for designing novel inhibitors targeting various kinases involved in cancer progression.
  3. Biological Studies: Used in studies evaluating structure-activity relationships (SARs) which help in understanding how modifications affect biological activity .
Introduction to Quinazolin-4(3H)-one Scaffolds in Medicinal Chemistry

Historical Development of Quinazolinone-Based Therapeutics

The quinazolin-4(3H)-one scaffold has evolved from a chemical curiosity to a cornerstone of medicinal chemistry since its first synthesis in 1869 by Griess, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline via anthranilic acid condensation [1] [6]. The systematic exploration of this scaffold accelerated in the mid-20th century with the commercialization of methaqualone (a 2,3-disubstituted quinazolinone) as a sedative-hypnotic agent in 1951 [1] [5]. This breakthrough validated the pharmacological relevance of quinazolinones and spurred investigations into their diversified bioactivities. By the 2000s, over 300,000 quinazoline-containing compounds had been documented in scientific databases, with approximately 40,000 exhibiting significant biological activity [1]. Notable FDA-approved drugs incorporating this scaffold include the EGFR kinase inhibitors gefitinib and erlotinib for oncology, and the fungicide proquinazid for agricultural use [4] [8]. The historical trajectory underscores the scaffold’s synthetic versatility and adaptability to target diverse biological pathways.

Table 1: Milestones in Quinazolinone Therapeutic Development

YearDevelopmentSignificance
1869Griess synthesizes first quinazolinone derivativeFoundation of quinazolinone chemistry
1951Methaqualone marketed as sedativeFirst major therapeutic application
2003Gefitinib approved for lung cancerValidation as kinase inhibitor scaffold
2010s>200 natural quinazolinone alkaloids identifiedExpansion of structural diversity & bioactivity

Significance of 3-Aryl Substitution Patterns for Bioactivity

The bioactivity profile of quinazolin-4(3H)-ones is profoundly influenced by substitutions at the C3 position, with 3-aryl variants exhibiting enhanced target affinity and selectivity across therapeutic domains. Structural analyses reveal that the 3-aryl group induces planarity distortion and facilitates π-π stacking interactions with biological targets like enzyme active sites and receptor domains [2] [8]. For instance:

  • Anticancer Activity: 3-Arylquinazolinones demonstrate potent tyrosine kinase inhibition (e.g., EGFR, HER2, VEGFR2) by occupying hydrophobic pockets adjacent to ATP-binding sites. Compounds with ortho-methoxy phenyl substituents at C3 show IC₅₀ values of 0.14–0.84 μM against ovarian carcinoma (A2780) cells, surpassing lapatinib (IC₅₀ = 12.11 μM) [8].
  • Antidiabetic Applications: 3-(2-Fluorophenyl)-substituted derivatives act as competitive α-glucosidase inhibitors (IC₅₀ = 14.4 μM), leveraging hydrophobic aryl interactions with enzyme subsites [3].
  • Neuroprotective Effects: 3-Aryl analogues inhibit acetylcholinesterase (AChE) via dual binding modes—interacting with both the catalytic anionic site (CAS) and peripheral anionic site (PAS)—critical for Alzheimer’s disease therapeutics [7].The chlorine atom in meta- or para-positions of the 3-aryl ring further enhances activity by modulating electron density and steric fit within target binding cavities [4] [8].

Rationale for 4-Chlorophenyl Functionalization at C3 Position

The strategic incorporation of a 4-chlorophenyl group at C3 optimizes steric, electronic, and pharmacodynamic properties:

  • Steric Optimization: X-ray crystallography of 3-(4-chlorophenyl)quinazolin-4(3H)-one reveals a dihedral angle of 44.63° between the quinazolinone plane and the chlorophenyl ring. This torsion balances molecular rigidity for target engagement and flexibility for membrane permeability [2].
  • Electronic Effects: The chlorine atom’s strong electron-withdrawing nature polarizes the C3–N bond, enhancing hydrogen-bond acceptor capacity. This facilitates interactions with residues like Asp616 in α-glucosidase or Leu677 in AChE [3] [7].
  • Supramolecular Assembly: Intermolecular C–H⋯O and C–H⋯N hydrogen bonds form infinite chains in the crystal lattice, improving solid-state stability—a critical factor in drug formulation [2].
  • Bioactivity Enhancement: Chlorine’s lipophilicity (π = 0.71) augments membrane penetration, while its moderate size avoids steric clashes in conserved kinase domains, explaining the derivative’s efficacy in enzyme inhibition assays [4] [8].

Table 2: Structural and Electronic Properties of 3-(4-Chlorophenyl)quinazolin-4(3H)-one

PropertyValue/CharacteristicBiological Implication
Dihedral Angle (Quinazolinone/aryl)44.63°Optimizes target binding conformation
Hydrogen BondingC7–H7⋯N1 (2.47 Å), C13–H13⋯O1 (2.37 Å)Stabilizes protein-ligand complexes
Lipophilicity (Cl)ClogP = 3.12Enhances cellular uptake
Electron Withdrawing σp0.23 (Hammett constant)Polarizes pharmacophore for H-bonding

Scope of Current Research on 3-(4-Chlorophenyl)quinazolin-4(3H)-one Derivatives

Contemporary research focuses on three strategic areas:1. Green Synthesis Innovations:- Deep Eutectic Solvents (DES): Choline chloride/urea mixtures enable solvent-free mechanochemical synthesis with 87% yield, eliminating volatile organic compounds (VOCs) [10].- Metal-Free Oxidative Methods: tert-Butyl hydroperoxide (TBHP)-mediated annulation of styrenes and anthranilamide provides 55–70% yields under mild conditions [9].- Microwave/Ultrasound Acceleration: Reaction times reduced from hours to minutes (e.g., 5 min vs. 12 h conventional) while maintaining 85–92% yields [10].

  • Multitarget Therapeutic Agents:
  • Kinase Inhibition: Derivatives exhibit dual EGFR/HER2 inhibition (IC₅₀ = 0.29–0.47 μM) and antiproliferative activity against MCF-7 cells (IC₅₀ = 0.20 μM) [4] [8].
  • Anti-Inflammatory-Cholinesterase Hybrids: Compounds like MR2938 inhibit AChE (IC₅₀ = 1.8 μM) and suppress TNF-α/IL-1β in microglia, addressing neuroinflammation in Alzheimer’s models [7].
  • Antidiabetic Agents: 3-(4-Chlorophenyl)-2-methyl variants show α-glucosidase inhibition 53-fold stronger than acarbose (IC₅₀ = 14.4 μM vs. 750 μM) [3].
  • Computational Optimization:
  • Molecular Docking: Validates Type II kinase inhibition via non-competitive binding to CDK2’s allosteric site (binding energy = −9.2 kcal/mol) [8].
  • ADMET Prediction: Chlorophenyl derivatives exhibit superior gastrointestinal absorption (HIA = 95%) and blood-brain barrier penetration (log BB = 0.52) versus non-halogenated analogues [10].

Table 3: Biological Activities of Key 3-(4-Chlorophenyl)quinazolin-4(3H)-one Derivatives

Biological TargetActivity (IC₅₀/EC₅₀)Lead CompoundReference
α-Glucosidase14.4 ± 0.2 μM (Competitive)7b (Phenoxy-acetamide hybrid) [3]
EGFR Kinase0.30 μM (ATP-competitive)35 (Multi-kinase inhibitor) [4]
AChE1.8 μM (Dual CAS/PAS binding)MR2938 [7]
MCF-7 Cell Proliferation0.20 ± 0.02 μM3a (Hydrazide derivative) [8]

The convergence of synthetic innovation, structural biology, and computational design positions 3-(4-chlorophenyl)quinazolin-4(3H)-one as a versatile scaffold for next-generation therapeutics targeting oncological, metabolic, and neurodegenerative diseases.

Properties

CAS Number

24122-31-4

Product Name

3-(4-chlorophenyl)quinazolin-4(3H)-one

IUPAC Name

3-(4-chlorophenyl)quinazolin-4-one

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

InChI

InChI=1S/C14H9ClN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H

InChI Key

ZPLOOBDMVCHIPT-UHFFFAOYSA-N

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.